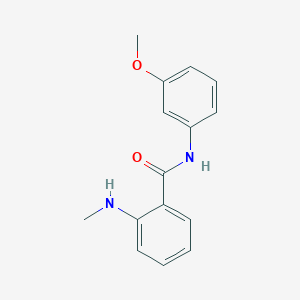

N-(3-methoxyphenyl)-2-(methylamino)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

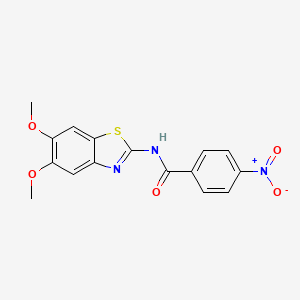

“N-(3-methoxyphenyl)-2-(methylamino)benzamide” is a compound that contains a benzamide group, which is a carboxamide derived from benzoic acid. It also has a methoxy group (-OCH3) and a methylamino group (-NHCH3) attached to the benzene ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate amine (in this case, a methylamine) with a carboxylic acid (or its derivative) to form the amide bond. The methoxy group could be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring core, with the amide group, methoxy group, and methylamino group attached at different positions. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis

As an amide, this compound could participate in various reactions. For example, it could undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. The methoxy group might be susceptible to demethylation under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As an organic compound, it’s likely to be insoluble in water but soluble in organic solvents. The presence of the polar amide group might enhance its solubility somewhat .Scientific Research Applications

Molecular Structure and Theoretical Analysis

Structural Analysis : The structure of a similar compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, has been analyzed using X-ray diffraction, IR spectroscopy, and density functional theory (DFT), revealing its molecular geometry and electronic properties (Demir et al., 2015).

Alkaline Hydrolysis Mechanisms : DFT was used to investigate the reaction mechanisms of alkaline hydrolysis of N-(2-methoxyphenyl) benzamide, providing insights into its chemical reactivity and potential applications (Jin et al., 2011).

Synthesis and Chemical Properties

Synthesis Methods : Various methods for synthesizing related benzamide compounds have been explored, including enantioselective synthesis and modifications to improve specific properties (Iwanami et al., 1981).

Modification and Characterization : Studies on the synthesis, characterization, and modification of benzamides like N-(3-methoxyphenyl)benzamide contribute to understanding their potential applications in various fields (Mishra et al., 2018).

Applications in Corrosion Inhibition

- Corrosion Inhibition Studies : Research indicates that certain benzamide derivatives are effective as corrosion inhibitors, with studies focusing on their electrochemical properties and inhibition mechanisms (Mishra et al., 2018).

Radiochemistry and Imaging

Radioisotope Labeling : Studies on the introduction of isotopes like deuterium and tritium into related benzamide compounds have implications for their use in radiochemistry and imaging (Shevchenko et al., 2014).

Imaging Applications : Research on radioiodinated benzamide derivatives, including their structure-affinity relationships and metabolic fate, highlights potential applications in medical imaging and diagnostics (Eisenhut et al., 2000).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2-(methylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-16-14-9-4-3-8-13(14)15(18)17-11-6-5-7-12(10-11)19-2/h3-10,16H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENBTGRTHPBTMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide](/img/structure/B2634868.png)

![2-chloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2634870.png)

![N-[(1-Cyclopentyl-3-methylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2634873.png)

![6-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one](/img/structure/B2634875.png)

![N-(3-acetylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2634879.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2634884.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2634886.png)

![(E)-3-(2-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2634888.png)

![4-(4-Benzylpiperazin-1-yl)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2634890.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate](/img/structure/B2634891.png)